3-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylpropanoic acid
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Overview
Description
3-(3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylpropanoic acid is a complex organic compound featuring a benzodioxepine ring fused with a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylpropanoic acid typically involves the following steps:
Formation of the Benzodioxepine Ring: This can be achieved through the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide under basic conditions.
Amidation Reaction: The benzodioxepine intermediate is then reacted with an amino acid derivative, such as 2-phenylpropanoic acid, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to improve efficiency.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biochemical Studies: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying related compounds.
Mechanism of Action
The mechanism by which 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The benzodioxepine ring can interact with hydrophobic pockets in proteins, while the amide linkage can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-methylpropanoic acid: Similar structure but with a methyl group instead of a phenyl group.
3-(3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-ethylpropanoic acid: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group in 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylpropanoic acid provides unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-18(14-7-8-16-17(11-14)25-10-4-9-24-16)20-12-15(19(22)23)13-5-2-1-3-6-13/h1-3,5-8,11,15H,4,9-10,12H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPFPQLQBPMOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCC(C3=CC=CC=C3)C(=O)O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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